![molecular formula C9H12F2N3Na2O8P B601144 Gemcitabine monophosphate disodium salt CAS No. 1638288-31-9](/img/structure/B601144.png)
Gemcitabine monophosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine monophosphate disodium salt, also known as GemMP, is a monophosphate derivative of Gemcitabine . Gemcitabine (Gem) is a deoxycytidine analog that is effective against pancreatic cancer and other malignancies following conversion to the 5’-O-mono-, di- and tri-phosphate forms . GemMP decreased tumor cell growth at concentrations ranging from 1 to 50 nM .
Synthesis Analysis
Gemcitabine monophosphate disodium salt is synthesized from Gemcitabine . Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis .Molecular Structure Analysis
The chemical formula of Gemcitabine monophosphate disodium salt is C9H12F2N3Na2O8P . The molecular weight is 405.158 . The structure of Gemcitabine is similar to cytarabine, but Gemcitabine has a wider spectrum of antitumor activity .Chemical Reactions Analysis
Gemcitabine is a prodrug that activates after intracellular conversion to two active metabolites, gemcitabine diphosphate and gemcitabine triphosphate, by the enzyme deoxycytidine kinase . Monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine and precursor of the pharmacologically active gemcitabine triphosphate .Physical And Chemical Properties Analysis
Gemcitabine monophosphate disodium salt is a solid at room temperature . It is soluble in water and has a high stability .Scientific Research Applications
Gemcitabine is a nucleoside analog effective in solid tumors due to its ability to accumulate in cells, inhibit ribonucleotide reductase, and get incorporated into DNA, leading to cell death (Plunkett et al., 1996).
Prolonged infusion of Gemcitabine at a fixed dose rate results in higher intracellular accumulation and greater efficacy in patients with pancreatic cancer (Veltkamp et al., 2008).
Nanoparticle formulation of a Gemcitabine analogue (GMP) showed enhanced antitumor immunity and tumor growth inhibition in a mouse melanoma model, suggesting its potential in improving delivery and efficacy (Zhang et al., 2019).
Pharmacogenomic variations in the deamination of Gemcitabine and its monophosphate might influence the therapeutic response to this antineoplastic agent (Gilbert et al., 2006).
Gemcitabine has been a mainstay in treating various cancers due to its mechanism of action at the DNA synthesis level. Recent studies focus on improving its administration through personalized medicine in oncology (Ciccolini et al., 2016).
The antitumor activity of Gemcitabine is enhanced when combined with other agents like pemetrexed disodium, showing synergy in various cancers (Adjei, 2001).
Novel formulations like a multimeric gemcitabine-monophosphate prodrug demonstrated potent cytotoxicity and induced apoptosis in thyroid cancer cell lines (Kotchetkov et al., 2000).
Gemcitabine's efficacy against P-glycoprotein and multidrug resistance-associated protein-overexpressing cancer cell lines was significantly higher than in parental cell lines (Bergman et al., 2003).
Mechanism of Action
Gemcitabine is a potent and specific deoxycytidine analog. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . These active compounds work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
properties
IUPAC Name |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSFEPHISQCATF-AGPLKARSSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N3Na2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1638288-31-9 |
Source
|
Record name | Gemcitabine-5'-monophosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.